Methyl 4-(Difluoromethyl)benzoate
Overview
Description
Methyl 4-(Difluoromethyl)benzoate is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a difluoromethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(Difluoromethyl)benzoate can be synthesized through several methods. One common approach involves the difluoromethylation of methyl 4-bromobenzoate using difluoromethylating agents such as difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base like cesium fluoride (CsF). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(Difluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include substituted benzoates, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(Difluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Methyl 4-(Difluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active difluoromethylbenzoic acid, which can then interact with target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(Trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl 4-(Chloromethyl)benzoate: Contains a chloromethyl group instead of a difluoromethyl group.
Methyl 4-(Bromomethyl)benzoate: Contains a bromomethyl group instead of a difluoromethyl group
Uniqueness
Methyl 4-(Difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals .
Properties
IUPAC Name |
methyl 4-(difluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNEFJJWFAGEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444915-76-8 | |
Record name | Methyl 4-(difluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444915-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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